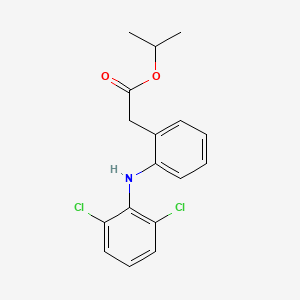

Diclofenac isopropyl ester

Description

Structure

3D Structure

Propriétés

IUPAC Name |

propan-2-yl 2-[2-(2,6-dichloroanilino)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO2/c1-11(2)22-16(21)10-12-6-3-4-9-15(12)20-17-13(18)7-5-8-14(17)19/h3-9,11,20H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHUQACYEOZUBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Diclofenac Isopropyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Diclofenac isopropyl ester, a derivative of the widely used non-steroidal anti-inflammatory drug (NSAID), Diclofenac. This document details established synthetic protocols, purification methods, and a full suite of characterization techniques. All quantitative data is presented in clear, tabular format, and key processes are visualized through diagrams to facilitate understanding and replication by researchers in drug discovery and development.

Introduction

Diclofenac, chemically known as 2-(2-(2,6-dichloroanilino)phenyl)acetic acid, is a potent NSAID that functions by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins (B1171923) which mediate inflammation and pain. The esterification of Diclofenac's carboxylic acid group to form derivatives like this compound can modify its physicochemical properties, such as lipophilicity and solubility. These modifications can influence the drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), and may lead to improved therapeutic efficacy or alternative delivery routes. This guide focuses on the practical aspects of synthesizing and thoroughly characterizing this compound.

Synthesis of this compound

Two primary methods for the synthesis of this compound are presented here: direct acid-catalyzed esterification and carbodiimide-mediated esterification.

Method 1: Direct Acid-Catalyzed Esterification (Fischer Esterification)

This is a classic and straightforward method for ester synthesis.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine Diclofenac (1.0 eq), a large excess of isopropyl alcohol (which also acts as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Reaction: The reaction mixture is heated to reflux (approximately 82°C) and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the excess isopropyl alcohol is removed under reduced pressure. The residue is then dissolved in an organic solvent such as ethyl acetate (B1210297).

-

Purification: The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Final Purification: The crude this compound is further purified by column chromatography on silica (B1680970) gel, followed by recrystallization from a suitable solvent like ethanol (B145695) to obtain the pure product.

Synthesis Pathway: Direct Esterification

Caption: Acid-catalyzed synthesis of this compound.

Method 2: Carbodiimide-Mediated Esterification

This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), often with a catalyst like 4-(dimethylamino)pyridine (DMAP) or an analogue, to facilitate the esterification under milder conditions.

Experimental Protocol:

-

Reaction Setup: Dissolve Diclofenac (1.0 eq) and isopropyl alcohol (1.2-1.5 eq) in a suitable anhydrous solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or a similar catalyst to the solution. Cool the mixture to 0°C in an ice bath.

-

Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same anhydrous solvent to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction is monitored by TLC. A precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

-

Work-up: Once the reaction is complete, filter off the DCU precipitate. The filtrate is then concentrated under reduced pressure.

-

Purification: The residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove any remaining DMAP, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

Final Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Synthesis Pathway: Carbodiimide-Mediated Esterification

Caption: DCC/DMAP-mediated synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₇Cl₂NO₂ | [1] |

| Molecular Weight | 338.23 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 88-90 °C | |

| Yield | ~82% (Direct Esterification) |

Spectroscopic Data

Experimental Protocol:

A small amount of the dried, purified this compound is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The IR spectrum is then recorded using an FTIR spectrometer.

| Wavenumber (cm⁻¹) | Assignment |

| 3319 | N-H stretch (secondary amine) |

| 2983 | C-H stretch (aliphatic) |

| 1716 | C=O stretch (ester) |

| 1578, 1506, 1454 | C=C stretch (aromatic) |

| 1270, 1255, 1105 | C-O stretch (ester) |

| 758 | C-Cl stretch |

Experimental Protocol:

The purified this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and the ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

¹H NMR (CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.21 | Doublet | 6H | Isopropyl -CH₃ |

| 3.73 | Singlet | 2H | -CH₂- (acetate) |

| 5.02 | Multiplet (septet) | 1H | Isopropyl -CH- |

| 6.49-7.31 | Multiplet | 7H | Aromatic protons |

| ~9.0 (broad) | Singlet | 1H | -NH- |

¹³C NMR (CDCl₃) - Predicted Values

Disclaimer: The following are predicted chemical shifts based on the structure of this compound and data from similar molecules. Experimental verification is recommended.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~21 | Isopropyl -CH₃ |

| ~40 | -CH₂- (acetate) |

| ~68 | Isopropyl -CH- |

| ~115-145 | Aromatic carbons |

| ~171 | C=O (ester) |

Experimental Protocol:

The sample is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 337 (corresponding to the monoisotopic mass of C₁₇H₁₇Cl₂NO₂)

-

Key Fragments:

-

Loss of the isopropyl group (-C₃H₇) leading to a fragment at m/z ~294.

-

Loss of the isopropoxy group (-OC₃H₇) resulting in a fragment at m/z ~278.

-

Further fragmentation of the Diclofenac core structure.

-

Experimental Workflow for Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This guide has outlined two effective methods for the synthesis of this compound and provided a comprehensive framework for its characterization. The direct esterification method is simpler and uses readily available reagents, while the carbodiimide-mediated approach offers milder reaction conditions suitable for more sensitive substrates. The detailed characterization data and protocols serve as a valuable resource for researchers to verify the successful synthesis and purity of the target compound. The information presented herein should enable the reliable preparation and validation of this compound for further investigation in pharmaceutical and medicinal chemistry research.

References

Physicochemical Properties of Diclofenac Isopropyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofenac (B195802), a potent nonsteroidal anti-inflammatory drug (NSAID), is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties. Its therapeutic efficacy is primarily attributed to the inhibition of prostaglandin (B15479496) synthesis through the cyclooxygenase (COX) enzymes.[1][2] However, the acidic nature of diclofenac can be associated with gastrointestinal side effects. To overcome this and enhance its pharmacokinetic profile, prodrug strategies are often employed. One such approach is the esterification of the carboxylic acid moiety, leading to derivatives like Diclofenac isopropyl ester.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Chemical and Physical Properties

This compound is the isopropyl ester derivative of diclofenac. The esterification of the carboxylic acid group significantly alters the physicochemical properties of the parent drug, most notably increasing its lipophilicity.[3] This modification can influence its solubility, membrane permeability, and pharmacokinetic behavior.

Data Summary

| Property | Value | Source/Method |

| IUPAC Name | propan-2-yl 2-[2-(2,6-dichloroanilino)phenyl]acetate | [3] |

| CAS Number | 66370-79-4 | [3] |

| Chemical Formula | C₁₇H₁₇Cl₂NO₂ | [3] |

| Molecular Weight | 338.23 g/mol | [3] |

| Melting Point | 67-68 °C | [3] |

| Boiling Point | Not experimentally determined. Estimated to be high due to molecular weight. | N/A |

| logP (calculated) | 5.5 | [3] |

| pKa | Not experimentally determined. As an ester, it is a neutral compound and does not have a physiologically relevant pKa. | N/A |

| Aqueous Solubility | Decreased compared to diclofenac. | [3] |

| Organic Solvent Solubility | Enhanced compared to diclofenac; Soluble in ethanol, acetone, and dichloromethane. | [3] |

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of this compound are not consistently available in the public domain. However, this section outlines the general methodologies that are typically employed for the synthesis and characterization of such pharmaceutical compounds.

Synthesis: Direct Esterification

A common method for the synthesis of this compound is through the direct esterification of diclofenac with isopropanol (B130326) in the presence of an acid catalyst.

Caption: Hydrolysis of the prodrug and subsequent COX inhibition.

Conclusion

References

An In-Depth Technical Guide to Diclofenac Isopropyl Ester

This technical guide provides a comprehensive overview of the molecular characteristics of diclofenac (B195802) isopropyl ester, a significant derivative of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its structure, weight, and other physicochemical properties.

Molecular Structure and Identity

Diclofenac isopropyl ester is chemically designated as propan-2-yl 2-[2-(2,6-dichloroanilino)phenyl]acetate.[1][2] Its structure consists of the core diclofenac molecule, characterized by a phenylacetic acid group substituted with a 2-(2,6-dichloroanilino) moiety, which is esterified with an isopropyl group.[1] This esterification is a key modification of the parent drug.

The canonical SMILES representation of the molecule is CC(C)OC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl.[1][3][4]

Physicochemical Properties

The molecular formula of this compound is C₁₇H₁₇Cl₂NO₂.[1][2][5][6] This composition results in a distinct set of physicochemical properties that are crucial for its behavior in biological systems. A summary of its key molecular weight and mass parameters is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 338.23 g/mol | [3][5][7][8] |

| Exact Mass | 337.0636342 Da | [1][2] |

| Monoisotopic Mass | 337.0636342 Da | [1][2][4] |

| CAS Number | 66370-79-4 | [1][3][5][6][8] |

Experimental Protocols

Due to the proprietary and varied nature of synthesis and analysis of specific drug derivatives, detailed experimental protocols are not publicly available in a standardized format. However, the characterization of this compound typically involves a suite of standard analytical techniques to confirm its identity and purity. These methods are foundational in drug development and quality control.

A general workflow for the characterization of a synthesized batch of this compound would logically include the following steps:

While specific experimental parameters would be proprietary to the manufacturing or research entity, the general methodologies for these analytical techniques are well-established in the scientific literature. For instance, High-Performance Liquid Chromatography (HPLC) would be employed to determine the purity of the compound, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be used to confirm its molecular structure and weight.

Signaling Pathways

As a derivative of diclofenac, this compound is expected to share a similar mechanism of action, primarily the inhibition of cyclooxygenase (COX) enzymes. The parent compound, diclofenac, is a non-selective inhibitor of both COX-1 and COX-2. These enzymes are key to the inflammatory signaling pathway, as they are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By inhibiting COX enzymes, diclofenac and its derivatives reduce the production of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects.

References

- 1. Buy this compound | 66370-79-4 | > 95% [smolecule.com]

- 2. This compound | C17H17Cl2NO2 | CID 21136125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. PubChemLite - this compound (C17H17Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. This compound - Acanthus Research [acanthusresearch.com]

- 7. This compound | CAS No- 66370-79-4 | Simson Pharma Limited [simsonpharma.com]

- 8. clearsynth.com [clearsynth.com]

The Prodrug Mechanism of Diclofenac Isopropyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofenac (B195802), a potent nonsteroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties. However, its clinical utility can be limited by local and systemic side effects. The prodrug approach, wherein the parent drug is chemically modified to optimize its pharmacokinetic and pharmacodynamic profile, represents a promising strategy to enhance its therapeutic index. This technical guide provides an in-depth examination of diclofenac isopropyl ester as a prodrug, focusing on its mechanism of action, which involves bioconversion to the active parent drug, diclofenac. We will explore its synthesis, physicochemical characteristics, hydrolysis kinetics, and transdermal delivery, supported by experimental protocols and data presented for comparative analysis.

Introduction

Diclofenac exerts its therapeutic effect by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] The topical application of diclofenac is intended to provide localized relief while minimizing systemic exposure and associated adverse effects, such as gastrointestinal irritation.[2] However, the transdermal delivery of diclofenac is hampered by the barrier function of the stratum corneum.

To overcome this limitation, prodrug strategies have been employed. By converting the carboxylic acid group of diclofenac into an ester, such as an isopropyl ester, the lipophilicity of the molecule can be increased, potentially enhancing its penetration through the skin.[1] Once the prodrug permeates the skin, it is designed to be hydrolyzed by endogenous esterases in the viable epidermis and dermis, releasing the active diclofenac at the target site. This targeted delivery can lead to higher local concentrations of the active drug and reduced systemic side effects.[3]

Physicochemical Properties

The conversion of diclofenac acid to its isopropyl ester derivative alters its physicochemical properties, which in turn influences its formulation, stability, and biological performance. While specific experimental data for this compound is limited in the reviewed literature, a comparative analysis with other diclofenac esters provides valuable insights.

Table 1: Physicochemical Properties of Diclofenac and its Ester Prodrugs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Water Solubility (mg/L) |

| Diclofenac Acid | C₁₄H₁₁Cl₂NO₂ | 296.15 | 4.51 | 2.37 (at 25 °C) |

| This compound | C₁₇H₁₇Cl₂NO₂ | 338.23 | >4.51 (inferred) | Lower than parent drug (inferred) |

| Diclofenac Methyl Ester | C₁₅H₁₃Cl₂NO₂ | 310.18 | 5.5 | Lower than parent drug |

| Diclofenac Ethyl Ester | C₁₆H₁₅Cl₂NO₂ | 324.20 | 5.1 | Lower than parent drug |

Data for Diclofenac Acid and other esters are sourced from comparative studies.[4] LogP and water solubility for this compound are inferred based on the trends observed with other alkyl esters.

Mechanism of Action as a Prodrug

The core of this compound's function as a prodrug lies in its chemical stability in formulation and its susceptibility to enzymatic hydrolysis in the skin to release the active diclofenac.

Transdermal Permeation

The increased lipophilicity of the isopropyl ester compared to the parent acid is expected to enhance its partitioning into and diffusion across the lipid-rich stratum corneum. The general workflow for evaluating transdermal permeation is depicted below.

Caption: Workflow of an in vitro transdermal permeation study.

Enzymatic Hydrolysis

Upon traversing the stratum corneum and reaching the viable epidermis, this compound encounters a variety of cutaneous enzymes, primarily esterases. These enzymes catalyze the hydrolysis of the ester bond, liberating diclofenac and isopropanol (B130326).

Caption: Enzymatic conversion of the prodrug to the active drug.

The rate of this conversion is critical; it must be rapid enough to ensure therapeutic concentrations of diclofenac are achieved at the target site, yet not so rapid that the prodrug is hydrolyzed prematurely on the skin surface.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of diclofenac ester prodrugs. While specific protocols for the isopropyl ester are not extensively available, the following are based on established methods for similar compounds.

Synthesis of this compound

Principle: The synthesis typically involves the direct esterification of diclofenac acid with isopropanol in the presence of an acid catalyst.[1]

Materials:

-

Diclofenac acid

-

Isopropanol

-

Concentrated sulfuric acid

-

Acetone (or other suitable solvent)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663)

-

Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

Dissolve diclofenac acid in a suitable solvent such as acetone.

-

Add an excess of isopropanol to the solution.

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, neutralize the excess acid with a sodium bicarbonate solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.

-

Purify the crude product by column chromatography using a hexane-ethyl acetate solvent system.[2]

Caption: Synthesis and purification workflow.

In Vitro Hydrolysis Study

Principle: To assess the chemical stability and enzymatic conversion of the prodrug, its hydrolysis rate is measured in different media.

Materials:

-

This compound

-

Phosphate buffered saline (PBS), pH 7.4

-

Simulated gastric fluid (SGF), pH 1.2

-

Rat or human plasma

-

HPLC system with a C18 column

Procedure for Chemical Hydrolysis:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Add a small aliquot of the stock solution to pre-warmed PBS (pH 7.4) and SGF (pH 1.2) to achieve the desired final concentration.

-

Incubate the solutions at 37°C in a shaking water bath.

-

At predetermined time intervals, withdraw aliquots and immediately quench the reaction by adding an equal volume of cold acetonitrile to precipitate any proteins (in plasma studies) and stop hydrolysis.

-

Centrifuge the samples and analyze the supernatant for the concentration of the remaining prodrug and the formed diclofenac using a validated HPLC method.

Procedure for Enzymatic Hydrolysis in Plasma:

-

Follow the same initial steps as for chemical hydrolysis, but use fresh plasma as the medium.

-

The analysis of the decrease in prodrug concentration over time allows for the calculation of the hydrolysis rate constant.

In Vitro Transdermal Permeation Study (Franz Diffusion Cell)

Principle: This assay measures the rate at which the prodrug permeates through a skin sample from a donor compartment to a receptor compartment.

Materials:

-

Franz diffusion cells

-

Excised human or animal (e.g., porcine) skin

-

Receptor solution (PBS, pH 7.4)

-

This compound formulation

-

HPLC system

Procedure:

-

Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with degassed PBS (pH 7.4) and maintain the temperature at 32°C to mimic skin surface temperature.

-

Apply a known amount of the this compound formulation to the skin surface in the donor compartment.

-

At specified time points, collect samples from the receptor compartment and replace with fresh, pre-warmed receptor solution.

-

Analyze the collected samples for the concentration of the prodrug and diclofenac using HPLC.

-

The cumulative amount of drug permeated per unit area is plotted against time to determine the flux and permeability coefficient.

Quantitative Data Summary

Table 2: In Vitro Hydrolysis of Diclofenac Ester Prodrugs

| Prodrug | Half-life in PBS (pH 7.4) at 37°C (hours) | Half-life in Rat Plasma at 37°C (minutes) |

| Methanol Diclofenac Ester (MD) | ~30 | < 10 |

| Ethylene Glycol Diclofenac Ester (ED) | ~40 | ~15 |

| Glycerol Diclofenac Ester (GD) | ~50 | ~20 |

| 1,3-Propylene Glycol Diclofenac Ester (PD) | ~25 | < 5 |

Data adapted from a comparative study on diclofenac prodrugs.[2] It is anticipated that this compound would exhibit a half-life in a similar range, with rapid hydrolysis in plasma due to enzymatic activity.

Conclusion

The prodrug approach using this compound holds significant potential for enhancing the transdermal delivery of diclofenac. By increasing lipophilicity, the isopropyl ester is designed to improve skin penetration. Subsequent enzymatic hydrolysis in the viable epidermis is intended to release the active drug at the site of inflammation, thereby maximizing local efficacy and minimizing systemic side effects. Although specific quantitative data for this compound remains limited in publicly available literature, the principles of its mechanism of action are well-supported by studies on analogous diclofenac esters. Further research focusing specifically on the isopropyl ester is warranted to fully characterize its pharmacokinetic and pharmacodynamic profile and to optimize its clinical application. This guide provides a foundational understanding and detailed experimental frameworks to aid researchers and drug development professionals in this endeavor.

References

An In-Depth Technical Guide to the Lipophilicity and Partition Coefficient of Diclofenac Isopropyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofenac (B195802), a potent non-steroidal anti-inflammatory drug (NSAID), is widely utilized for its analgesic and anti-inflammatory properties. However, its therapeutic efficacy can be modulated by its physicochemical characteristics, primarily its lipophilicity. Esterification of diclofenac to form prodrugs, such as diclofenac isopropyl ester, is a strategic approach to enhance its lipophilicity, thereby potentially improving its permeation across biological membranes for topical and transdermal delivery. This technical guide provides a comprehensive overview of the lipophilicity and partition coefficient of this compound, presenting key quantitative data, detailed experimental protocols for their determination, and visual representations of experimental workflows.

Introduction to Lipophilicity and its Importance

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical physicochemical parameter in drug design and development. It is quantitatively expressed by the partition coefficient (P) or its logarithm (log P), which describes the equilibrium distribution of a compound between an immiscible lipid-like (e.g., n-octanol) and an aqueous phase. For ionizable compounds like diclofenac, the distribution coefficient (D) or its logarithm (log D) is used, which is pH-dependent.

Enhanced lipophilicity can lead to:

-

Improved membrane permeability: Facilitating passage through the stratum corneum and other biological membranes.

-

Enhanced formulation in lipid-based vehicles: Improving solubility in ointments, creams, and gels.

-

Modified pharmacokinetic profile: Potentially leading to altered absorption, distribution, metabolism, and excretion (ADME) properties.

This compound is synthesized to leverage these benefits, acting as a more lipophilic prodrug that, after permeation, can be hydrolyzed by cutaneous esterases to release the active diclofenac.

Physicochemical Properties and Lipophilicity Data

The esterification of the carboxylic acid group of diclofenac with isopropanol (B130326) significantly increases its lipophilicity compared to the parent drug. The key physicochemical properties of this compound and its parent compound, diclofenac acid, are summarized for comparison.

| Property | This compound | Diclofenac Acid |

| IUPAC Name | propan-2-yl 2-[2-(2,6-dichloroanilino)phenyl]acetate | 2-[2-(2,6-dichloroanilino)phenyl]acetic acid |

| Molecular Formula | C₁₇H₁₇Cl₂NO₂ | C₁₄H₁₁Cl₂NO₂ |

| Molecular Weight | 338.23 g/mol | 296.1 g/mol |

| Calculated logP | 5.5 | 4.51 |

Table 1: Physicochemical and Lipophilicity Data of this compound and Diclofenac Acid.[1][2]

The higher logP value of this compound indicates its significantly greater preference for a lipid environment over an aqueous one, a key characteristic for a topical prodrug.[1]

Experimental Determination of Partition Coefficient (logP)

The partition coefficient is a cornerstone metric for lipophilicity. The shake-flask method is the traditional and most widely recognized technique for its experimental determination.

Shake-Flask Method (OECD Guideline 107)

This method directly measures the concentration of the analyte in two immiscible phases, typically n-octanol and a buffered aqueous solution, after they have reached equilibrium.

Experimental Protocol:

-

Preparation of Phases:

-

n-Octanol is pre-saturated with the aqueous buffer by shaking the two phases together for 24 hours, followed by separation.

-

The aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4) is similarly pre-saturated with n-octanol. This ensures that the two phases are in equilibrium with each other at the start of the experiment.

-

-

Sample Preparation:

-

A stock solution of this compound is prepared in n-octanol. The concentration should be chosen to be within the linear range of the analytical method and not to exceed 0.01 mol/L in either phase.

-

-

Partitioning:

-

A known volume of the n-octanol stock solution and a known volume of the pre-saturated aqueous buffer are combined in a suitable vessel (e.g., a separatory funnel or a screw-cap tube).

-

The vessel is shaken vigorously for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to facilitate the partitioning of the analyte and to reach equilibrium.

-

-

Phase Separation:

-

The mixture is centrifuged to ensure complete separation of the two phases and to break up any emulsions that may have formed.

-

-

Quantification:

-

Aliquots are carefully taken from both the n-octanol and the aqueous phases.

-

The concentration of this compound in each phase is determined using a validated analytical method, such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

-

-

Calculation of logP:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase ([Analyte]octanol) to its concentration in the aqueous phase ([Analyte]aqueous).

-

logP = log₁₀ (P) = log₁₀ ([Analyte]octanol / [Analyte]aqueous)

-

Analytical Method: RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography is a suitable method for the quantification of this compound due to its lipophilic nature.

Exemplary HPLC Conditions:

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water or a buffer (e.g., phosphate buffer). A typical starting point could be a 70:30 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where diclofenac and its ester show significant absorbance (e.g., 276-282 nm).

-

Injection Volume: 20 µL.

-

Column Temperature: 25-30°C.

A calibration curve should be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.

Mechanism of Action and Prodrug Concept

Diclofenac exerts its anti-inflammatory effect by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

This compound, as a prodrug, is designed to be pharmacologically inactive. Its increased lipophilicity facilitates its permeation through the skin. Once in the viable epidermis, it is hydrolyzed by endogenous esterases to release the active diclofenac, which can then act on the target COX enzymes in the underlying tissues.

Conclusion

This compound demonstrates significantly enhanced lipophilicity compared to its parent compound, diclofenac, as evidenced by its higher calculated logP value. This increased lipophilicity is a desirable characteristic for topical and transdermal formulations, aiming to improve skin permeation. The experimental determination of its partition coefficient can be reliably performed using the shake-flask method coupled with RP-HPLC for quantification. Understanding these physicochemical properties is paramount for the rational design and optimization of novel drug delivery systems for diclofenac, ultimately aiming to enhance therapeutic efficacy and patient compliance.

References

An In-depth Technical Guide to the Solubility of Diclofenac Isopropyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofenac (B195802) isopropyl ester, a lipophilic derivative of the widely-used non-steroidal anti-inflammatory drug (NSAID) diclofenac, presents unique solubility characteristics critical for its formulation and delivery.[1] This technical guide provides a comprehensive overview of the solubility of diclofenac isopropyl ester in various solvents. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this document focuses on qualitative solubility characteristics, established experimental protocols for solubility determination, and relevant analytical methodologies for quantification. This guide is intended to serve as a foundational resource for researchers and formulation scientists working with this active pharmaceutical ingredient.

Introduction

Diclofenac is a potent NSAID that functions by inhibiting prostaglandin (B15479496) synthesis through the blockade of cyclooxygenase (COX) enzymes.[2] The isopropyl ester of diclofenac is designed to enhance the pharmacokinetic properties of the parent drug, potentially improving its absorption and therapeutic efficacy, particularly in topical and transdermal formulations.[1] A critical parameter in the development of such formulations is the solubility of the drug in various solvents and excipients. This guide outlines the known solubility profile of this compound and provides detailed methodologies for its experimental determination.

Solubility Profile of this compound

Direct quantitative solubility data for this compound is not extensively reported in publicly available literature. However, its physicochemical properties provide a strong indication of its solubility behavior. As an ester derivative, this compound exhibits increased lipophilicity compared to its parent compound, diclofenac acid, and its sodium salt.[1] This increased lipophilicity dictates its solubility, leading to decreased aqueous solubility and enhanced solubility in organic solvents.[1]

The following table summarizes the qualitative solubility of this compound in various solvents, inferred from available data and its chemical properties. For comparative purposes, quantitative solubility data for diclofenac acid and diclofenac sodium in some organic solvents are also included.

| Solvent | Compound | Solubility | Temperature (°C) | Notes |

| Water | This compound | Low / Poor | Not Specified | Increased lipophilicity leads to decreased aqueous solubility.[1] |

| Ethanol (B145695) (95%) | This compound | Soluble | Elevated | 95% ethanol is considered an optimal solvent for recrystallization, indicating good solubility at higher temperatures.[1] |

| Ethanol | Diclofenac Sodium | ~35 mg/mL | Not Specified | [3] |

| Methanol (B129727) | Diclofenac Acid | >24 mg/mL | 25 | [2] |

| Acetone | Diclofenac Acid | 6 mg/mL | 25 | [2] |

| Acetonitrile (B52724) | Diclofenac Acid | <1 mg/mL | 25 | [2] |

| Dimethyl Sulfoxide (DMSO) | Diclofenac Sodium | ~40 mg/mL | Not Specified | [3] |

| Dimethylformamide | Diclofenac Sodium | ~50 mg/mL | Not Specified | [3] |

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for the experimental determination of the solubility of this compound. These protocols are based on established methods for diclofenac and its other ester derivatives.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment:

-

This compound (crystalline solid)

-

Selected solvents (analytical grade)

-

Screw-capped vials or flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Quantification instrument (HPLC-UV or UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a screw-capped vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 32°C).

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24 to 72 hours).

-

After reaching equilibrium, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (see Section 3.2).

-

Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L.

Analytical Methods for Quantification

Accurate quantification of the dissolved this compound is crucial for solubility determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly specific and sensitive method. UV-Vis spectrophotometry can also be used, though it may be less specific.

This method is adapted from established procedures for diclofenac and its derivatives.[4][5][6][7]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[7]

-

Mobile Phase: A mixture of acetonitrile and a pH-adjusted aqueous buffer (e.g., 0.05 M orthophosphoric acid, pH 2.0) in a ratio of approximately 65:35 (v/v).[5] The exact ratio may need to be optimized.

-

Flow Rate: 1.0 - 2.0 mL/min.[5]

-

Injection Volume: 20 µL.[7]

-

Run Time: Sufficient to allow for the elution of the analyte and any potential impurities.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or mobile phase). Perform serial dilutions to create a series of calibration standards.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted sample from the solubility experiment (Section 3.1) into the HPLC system.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

This is a simpler but potentially less specific method.

-

Instrumentation: UV-Vis spectrophotometer.

-

Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in the chosen solvent by scanning a dilute solution over a range of UV wavelengths. For diclofenac, the λmax is typically around 276-285 nm.[3]

-

Procedure:

-

Standard Preparation: Prepare a stock solution and a series of calibration standards of known concentrations.

-

Calibration Curve: Measure the absorbance of each calibration standard at the λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the appropriately diluted sample from the solubility experiment.

-

Quantification: Determine the concentration of this compound in the sample using the calibration curve.

-

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains scarce in the public domain, its lipophilic nature suggests poor aqueous solubility and enhanced solubility in organic solvents. The experimental protocols outlined in this guide, based on the well-established shake-flask method coupled with HPLC or UV-Vis analysis, provide a robust framework for researchers to determine the solubility of this compound in various solvents of interest. Such data is invaluable for the rational design and development of novel drug delivery systems for this compound. It is recommended that future research efforts focus on generating and publishing quantitative solubility data in a range of pharmaceutically relevant solvents to aid in formulation development.

References

- 1. Buy this compound | 66370-79-4 | > 95% [smolecule.com]

- 2. Diclofenac | C14H11Cl2NO2 | CID 3033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. scispace.com [scispace.com]

- 5. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemicalpapers.com [chemicalpapers.com]

- 7. turkjps.org [turkjps.org]

CAS number for Diclofenac isopropyl ester

An In-depth Technical Guide on Diclofenac Isopropyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a prodrug of the widely-used non-steroidal anti-inflammatory drug (NSAID), diclofenac. This document details its chemical identity, physicochemical properties, mechanism of action, and relevant experimental protocols.

This compound is chemically identified as propan-2-yl 2-[2-(2,6-dichloroanilino)phenyl]acetate. Its unique Chemical Abstracts Service (CAS) registry number is 66370-79-4 .

As an ester derivative, it is designed to enhance the pharmacokinetic properties of the parent drug, diclofenac, potentially improving its absorption and therapeutic efficacy. The ester linkage masks the carboxylic acid group of diclofenac, a strategy often employed to create prodrugs with improved membrane permeability and potentially reduced gastrointestinal irritation compared to the parent drug.

Physicochemical Data

The following table summarizes key quantitative data for this compound and its parent compound, Diclofenac, for comparative analysis.

| Property | This compound | Diclofenac (Parent Drug) |

| CAS Number | 66370-79-4 | 15307-86-5 |

| Molecular Formula | C₁₇H₁₇Cl₂NO₂ | C₁₄H₁₁Cl₂NO₂ |

| Molecular Weight | 338.23 g/mol | 296.15 g/mol |

| IUPAC Name | propan-2-yl 2-[2-(2,6-dichloroanilino)phenyl]acetate | 2-[2-(2,6-dichloroanilino)phenyl]acetic acid |

| Melting Point | 88-90 °C | 283-285 °C |

| LogP | Not available | 4.51 |

Mechanism of Action

This compound functions as a prodrug, meaning it is pharmacologically inactive until it undergoes biotransformation in the body to release the active diclofenac. The

Hydrolysis Kinetics of Diclofenac Isopropyl Ester to Diclofenac: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis kinetics of diclofenac (B195802) isopropyl ester, a prodrug of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. Understanding the rate and mechanism of this conversion is critical for the development of effective and stable drug formulations. This document outlines the fundamental principles, experimental protocols for kinetic studies, and data analysis techniques relevant to this process.

Introduction to Diclofenac Isopropyl Ester Hydrolysis

This compound is synthesized to potentially reduce the gastrointestinal side effects associated with the free carboxylic acid group of diclofenac and to modify its physicochemical properties, such as solubility.[1] The therapeutic activity of the prodrug is dependent on its in vivo hydrolysis to the active parent drug, diclofenac. This conversion is primarily a chemical hydrolysis process, influenced by factors such as pH, temperature, and buffer composition.[2]

The hydrolysis of an ester can be catalyzed by both acid and base.[3][4] The overall rate of hydrolysis is the sum of the rates of the spontaneous (neutral), acid-catalyzed, and base-catalyzed reactions. Therefore, the observed pseudo-first-order rate constant (k_obs) at a constant pH can be expressed as:

k_obs = k_H₂O + k_H⁺[H⁺] + k_OH⁻[OH⁻]

where k_H₂O is the rate constant for the neutral reaction, k_H⁺ is the acid catalysis rate constant, and k_OH⁻ is the base catalysis rate constant. The study of the pH-rate profile is crucial for determining the stability of the ester across the physiological pH range.

Experimental Protocols for Kinetic Studies

A detailed experimental workflow is essential for obtaining reliable kinetic data. The following sections describe a typical protocol for studying the hydrolysis of this compound.

Materials and Reagents

-

This compound (high purity)

-

Diclofenac Sodium (reference standard)

-

Buffer solutions (e.g., phosphate (B84403), borate, carbonate) covering a range of pH values (e.g., pH 1.2 to 10)[1][2]

-

Acetonitrile (B52724) or other suitable organic solvent (HPLC grade)

-

Hydrochloric acid and Sodium hydroxide (B78521) for pH adjustment

-

High-purity water

Kinetic Experiment Workflow

The hydrolysis of this compound is typically studied by monitoring the disappearance of the ester and the appearance of diclofenac over time in aqueous buffer solutions at a constant temperature, often 37°C to mimic physiological conditions.[5][6]

Detailed Methodology

-

Preparation of Reaction Solutions: Prepare a series of buffer solutions with known pH and ionic strength.[5] A stock solution of this compound is prepared in a minimal amount of a water-miscible organic solvent like acetonitrile to ensure solubility.[5][6]

-

Initiation of Hydrolysis: The reaction is initiated by adding a small volume of the ester stock solution to the pre-heated buffer solution in a thermostated vessel. The final concentration of the organic solvent should be low to minimize its effect on the reaction kinetics.

-

Sample Collection: At various time points, an aliquot of the reaction mixture is withdrawn.[7]

-

Reaction Quenching: The hydrolysis in the collected sample is immediately stopped. This can be achieved by rapid cooling, dilution with a cold mobile phase, or by adjusting the pH to a value where the ester is more stable.[8]

-

Sample Analysis: The concentrations of this compound and diclofenac in each sample are quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]

Analytical Method: HPLC

-

Column: A reverse-phase column, such as a C18 column, is commonly used.[10]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the aqueous phase is adjusted to ensure good peak shape and separation.[10]

-

Detection: UV detection at a wavelength where both diclofenac and its ester show significant absorbance (e.g., 276 nm) is often employed.[1][9]

-

Quantification: Calibration curves for both this compound and diclofenac are constructed using standard solutions of known concentrations to allow for accurate quantification.

Data Presentation and Analysis

The data obtained from the kinetic experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Kinetic Data Analysis

The hydrolysis of this compound is expected to follow pseudo-first-order kinetics under constant pH conditions. The integrated rate law for a first-order reaction is:

ln[Ester]_t = ln[Ester]_0 - k_obs * t

A plot of the natural logarithm of the remaining ester concentration versus time should yield a straight line with a slope equal to -k_obs.[2] The half-life (t_½) of the ester at a given pH can be calculated using the equation:

t_½ = 0.693 / k_obs

Tabulated Kinetic Data

The following table is a template for summarizing the kinetic data for the hydrolysis of this compound at a constant temperature (e.g., 37°C).

| pH | Buffer System | k_obs (h⁻¹) | Half-life (t_½) (h) | r² of ln[Ester] vs. time plot |

| 1.2 | HCl | Data | Data | Data |

| 4.5 | Acetate | Data | Data | Data |

| 6.8 | Phosphate | Data | Data | Data |

| 7.4 | Phosphate | Data | Data | Data |

| 9.0 | Borate | Data | Data | Data |

Note: This table is a template. The actual data needs to be generated through experimentation.

For comparison, studies on other diclofenac esters have shown half-lives ranging from a few hours to several hundred hours at pH 7.4, depending on the ester structure. For instance, some morpholinoalkyl esters of diclofenac have reported hydrolysis half-lives in the range of 3 to 34 hours at pH 7.4 and 37°C.[6] Another study on diclofenac-(p-hydroxybenzoate)-2-monoglyceride reported a half-life of 3.23 hours at pH 7.4.[5][11]

Reaction Mechanism and Pathways

The hydrolysis of this compound proceeds via nucleophilic attack of water or hydroxide ions on the carbonyl carbon of the ester group. The reaction can be catalyzed by acid or base.

Under acidic conditions, a potential side reaction for the formed diclofenac is intramolecular cyclization to form an inactive lactam.[5][6] It is therefore important to monitor for this potential degradation product during kinetic studies, especially at low pH.

Conclusion

The study of the hydrolysis kinetics of this compound is a critical step in its development as a viable prodrug. This guide provides a framework for conducting these studies, from experimental design to data analysis. A thorough understanding of the pH-rate profile and the factors influencing the hydrolysis rate will enable the rational design of formulations with desired stability and release characteristics. The methodologies and principles outlined herein are intended to serve as a valuable resource for researchers in the field of drug development and pharmaceutical sciences.

References

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. web.viu.ca [web.viu.ca]

- 4. Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson | Study.com [study.com]

- 5. The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchmgt.monash.edu [researchmgt.monash.edu]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.monash.edu [research.monash.edu]

Spectroscopic Profile of Diclofenac Isopropyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₇Cl₂NO₂ | [1][2][3] |

| Molecular Weight | 338.23 g/mol | [1][2][4] |

| CAS Number | 66370-79-4 | [1][2][4] |

| IUPAC Name | propan-2-yl 2-[2-(2,6-dichloroanilino)phenyl]acetate | [1] |

Predicted Spectral Data

The following tables summarize the predicted spectral data for Diclofenac isopropyl ester. These predictions are based on the known spectral data of Diclofenac and the expected influence of the isopropyl ester group.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted Spectrum in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.30 | d | 2H | Ar-H |

| ~7.10 | t | 1H | Ar-H |

| ~7.00 | d | 1H | Ar-H |

| ~6.90 | t | 2H | Ar-H |

| ~6.50 | d | 1H | Ar-H |

| ~5.00 | sept | 1H | -CH(CH₃)₂ |

| ~3.80 | s | 2H | -CH₂-COO- |

| ~1.25 | d | 6H | -CH(CH₃)₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted Spectrum in CDCl₃

| Chemical Shift (δ) ppm | Carbon Type | Assignment | | :--- | :--- | :--- | :--- | | ~172 | C=O | Ester Carbonyl | | ~143 | C | Aromatic C-N | | ~137 | C | Aromatic C-Cl | | ~131 | CH | Aromatic CH | | ~129 | CH | Aromatic CH | | ~128 | C | Aromatic C | | ~127 | CH | Aromatic CH | | ~124 | CH | Aromatic CH | | ~120 | CH | Aromatic CH | | ~118 | CH | Aromatic CH | | ~68 | CH | -CH(CH₃)₂ | | ~39 | CH₂ | -CH₂-COO- | | ~22 | CH₃ | -CH(CH₃)₂ |

Mass Spectrometry (MS)

Predicted Electron Ionization (EI) Fragmentation

| m/z | Interpretation |

| 337/339/341 | [M]⁺ Molecular ion peak (showing isotopic pattern for two chlorine atoms) |

| 295/297/299 | [M - C₃H₆]⁺ Loss of propene from the isopropyl group |

| 278/280 | [M - COOCH(CH₃)₂]⁺ Loss of the isopropyl acetate (B1210297) group |

| 242/244 | [Fragment from cleavage of the phenylacetic acid moiety] |

| 214/216 | [Fragment from further cleavage] |

Infrared (IR) Spectroscopy

Predicted Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3300 | N-H Stretch | Secondary Amine |

| ~3050 | C-H Stretch | Aromatic |

| ~2980 | C-H Stretch | Aliphatic (isopropyl) |

| ~1735 | C=O Stretch | Ester |

| ~1580, 1500, 1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ester |

| ~750 | C-Cl Stretch | Aryl Halide |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is typically used.

-

Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

-

A longer relaxation delay and a higher number of scans are generally required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum.

-

Phase and baseline corrections are applied.

-

The chemical shifts of the peaks are referenced to the internal standard.

-

Integration of the ¹H NMR signals is performed to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation (for ESI):

-

Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

The solution may be introduced directly via infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI):

-

The sample solution is introduced into the ESI source where it is nebulized and ionized.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

For fragmentation analysis (MS/MS), a precursor ion is selected and subjected to collision-induced dissociation (CID) to generate product ions.

Data Analysis:

-

The mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺ for ESI, M⁺ for EI).

-

The fragmentation pattern is interpreted to deduce the structure of the molecule.

-

The isotopic distribution pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl) is analyzed to confirm their presence.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR-FTIR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then recorded. The instrument passes an infrared beam through the ATR crystal, and the evanescent wave interacts with the sample.

-

The detector measures the transmitted infrared radiation.

-

Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Analysis:

-

The sample spectrum is ratioed against the background spectrum to produce the final infrared spectrum (absorbance or transmittance vs. wavenumber).

-

The characteristic absorption bands are identified and assigned to specific functional groups and bond vibrations within the molecule.

This technical guide provides a foundational understanding of the spectral characteristics of this compound. For definitive structural confirmation and quality control, it is recommended to acquire experimental data on a purified sample and compare it with the predicted values presented herein.

References

Diclofenac Isopropyl Ester: A Technical Whitepaper on a Lipophilic NSAID Derivative

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Diclofenac (B195802) Isopropyl Ester, a non-steroidal anti-inflammatory drug (NSAID) derivative. As a prodrug of the widely-used diclofenac, this esterified form presents distinct physicochemical properties that influence its formulation, delivery, and biological activity. This guide consolidates available data on its synthesis, mechanism of action, and relevant experimental protocols to support further research and development.

Core Physicochemical Properties

Diclofenac isopropyl ester (CAS No: 66370-79-4) is the propan-2-yl ester of 2-[2-(2,6-dichloroanilino)phenyl]acetic acid.[1] The addition of the isopropyl group via esterification of the carboxylic acid functionality of the parent diclofenac molecule significantly increases its lipophilicity.[2] This modification is designed to enhance its pharmacokinetic properties, particularly its ability to permeate biological membranes.[2] A higher calculated LogP value compared to the parent drug suggests improved solubility in organic solvents and lipids, a key characteristic for topical and transdermal formulations.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 66370-79-4 | [2] |

| Molecular Formula | C₁₇H₁₇Cl₂NO₂ | [2] |

| Molecular Weight | 338.23 g/mol | [2] |

| IUPAC Name | propan-2-yl 2-[2-(2,6-dichloroanilino)phenyl]acetate | [1] |

| Calculated LogP | 5.5 | [1] |

| Appearance | White crystalline powder | [3] |

| Solubility | Decreased aqueous solubility, enhanced in organic solvents | [2] |

Mechanism of Action: A Prodrug Approach to COX Inhibition

This compound functions as a prodrug, meaning it is biologically inactive in its ester form and requires enzymatic hydrolysis in the body to release the active parent compound, diclofenac.[2][4] This bioconversion is typically mediated by esterase enzymes present in tissues and blood.[4]

Once hydrolyzed, the released diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[2][5] Diclofenac is a non-selective inhibitor of both COX-1 and COX-2 isoforms.[1][6][7]

The inhibition of COX enzymes blocks the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[2][5] Specifically, diclofenac is a potent inhibitor of PGE2 synthesis.[5] The prodrug strategy aims to improve membrane permeability and potentially reduce the direct contact of the acidic parent drug with the gastrointestinal mucosa, which may mitigate some of the associated side effects.[2]

Figure 1: Mechanism of Action of this compound.

Cyclooxygenase (COX) Inhibition Profile

Table 2: In Vitro COX Inhibition Data for Diclofenac (Parent Compound)

| Enzyme | Assay System | IC₅₀ | Reference |

| Human COX-1 | CHO Cells | 4 nM | [1][6] |

| Human COX-2 | CHO Cells | 1.3 nM | [1][6] |

| Ovine COX-1 | - | 5.1 µM | [1] |

| Ovine COX-2 | - | 0.84 µM | [1] |

| Human COX-1 | Articular Chondrocytes | 0.611 µM | [5] |

| Human COX-2 | Articular Chondrocytes | 0.63 µM | [5] |

Synthesis and Experimental Protocols

This section details the common laboratory-scale synthesis of this compound and standard protocols for evaluating its biological activity.

Synthesis by Direct Esterification

This compound can be synthesized via a direct Fischer esterification reaction. This method involves reacting diclofenac with isopropanol (B130326) in the presence of a strong acid catalyst.

Figure 2: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, add diclofenac (1 equivalent) and a significant excess of isopropanol (e.g., ~60 equivalents) to act as both reactant and solvent.

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., ~1 mL per 0.004 mol of diclofenac) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approximately 80°C) with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the esterification periodically using Thin Layer Chromatography (TLC) until the starting material (diclofenac) is consumed.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool. Remove the excess isopropanol by distillation under reduced pressure.

-

Purification: The crude product can be purified by recrystallization, for example, from ethanol, to yield the final crystalline this compound.

-

Characterization: Confirm the identity and purity of the synthesized ester using analytical techniques such as Infrared (IR) Spectroscopy, ¹H Nuclear Magnetic Resonance (NMR), and melting point determination.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard and widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy this compound | 66370-79-4 | > 95% [smolecule.com]

- 3. thetruthlabs.com [thetruthlabs.com]

- 4. redalyc.org [redalyc.org]

- 5. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

Methodological & Application

HPLC method for quantification of Diclofenac isopropyl ester in plasma

An Application Note and Protocol for the Quantification of Diclofenac (B195802) Isopropyl Ester in Plasma using High-Performance Liquid Chromatography (HPLC).

Introduction

Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID) for managing pain and inflammatory conditions.[1][2] Diclofenac isopropyl ester is a prodrug of diclofenac, designed to enhance its topical delivery. Accurate quantification of this ester in plasma is crucial for pharmacokinetic and bioavailability studies in drug development. This document provides a detailed protocol for a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound in human plasma. The method utilizes liquid-liquid extraction for sample clean-up and naproxen (B1676952) as an internal standard (IS), which has been successfully used in the analysis of diclofenac.[1][2][3]

Principle

This method is based on the principle of reversed-phase chromatography, where the analyte and internal standard are separated on a non-polar stationary phase (C18) using a polar mobile phase. Following a liquid-liquid extraction from the plasma matrix, the extracted sample is injected into the HPLC system. The compounds are detected by their absorbance of UV light, and quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

-

This compound (analytical standard)

-

HPLC grade acetonitrile (B52724) and methanol[2][4]

-

HPLC grade water

-

Hexane

-

Human plasma (drug-free)

-

0.45 µm membrane filters[2]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required.[2][3] The following conditions are recommended:

| Parameter | Condition |

| HPLC System | Agilent 1100/1200 series or equivalent with UV detector, autosampler, and degasser |

| Column | C18 column (e.g., µ-bondapack C18, 150 mm x 4.6 mm, 5 µm)[3] |

| Mobile Phase | Acetonitrile : Deionized Water : Orthophosphoric Acid (45:54.5:0.5, v/v/v), pH adjusted to 3.5[1][3] |

| Flow Rate | 1.0 mL/min[3] |

| Injection Volume | 50 µL[3] |

| UV Detection | 276 nm[1][3] |

| Column Temperature | Ambient |

| Internal Standard | Naproxen |

Experimental Protocols

Preparation of Stock and Working Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with methanol (B129727).

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of naproxen and dissolve it in a 10 mL volumetric flask with methanol.[3]

-

Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 40 µg/mL.[3]

-

Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with methanol to obtain a concentration of 10 µg/mL.

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: In separate tubes, add 100 µL of each working standard solution to 1 mL of drug-free human plasma to obtain final concentrations ranging from 10 ng/mL to 4000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at three concentration levels: Low (30 ng/mL), Medium (300 ng/mL), and High (3000 ng/mL).

Sample Preparation (Liquid-Liquid Extraction)

The following diagram illustrates the sample preparation workflow.

Caption: Liquid-liquid extraction protocol for plasma samples.

Method Validation Parameters

The method should be validated for linearity, precision, accuracy, recovery, and stability to ensure reliable results.

-

Linearity: A calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards. The linearity should be evaluated using a weighted linear regression model.

-

Precision and Accuracy: Determined by analyzing the QC samples at three concentration levels on the same day (intra-day) and on three different days (inter-day).[1] The precision is expressed as the relative standard deviation (%RSD), and the accuracy is expressed as the percentage of deviation from the nominal concentration.

-

Recovery: The extraction efficiency is determined by comparing the peak areas of the analyte from extracted plasma samples with those of unextracted standard solutions at the same concentration.[3]

-

Stability: The stability of the analyte in plasma is evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

Data Presentation

The quantitative data from the method validation are summarized in the tables below.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Concentration Range | 10 - 4000 ng/mL |

| Regression Equation | y = 0.0012x + 0.0025 |

| Correlation Coefficient (r²) | > 0.998 |

| Weighting Factor | 1/x² |

| LLOQ | 10 ng/mL |

Table 2: Precision and Accuracy

| Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low QC (30) | ≤ 5.8 | 95.5 - 104.2 | ≤ 6.5 | 94.8 - 105.1 |

| Medium QC (300) | ≤ 4.5 | 97.1 - 102.8 | ≤ 5.2 | 96.5 - 103.5 |

| High QC (3000) | ≤ 3.8 | 98.2 - 101.5 | ≤ 4.1 | 97.9 - 102.1 |

Table 3: Recovery and Matrix Effect

| Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

| Low QC (30) | 88.5 | 97.2 |

| Medium QC (300) | 91.2 | 98.5 |

| High QC (3000) | 92.8 | 99.1 |

Overall Workflow

The entire process from receiving the sample to reporting the final concentration is depicted below.

Caption: Comprehensive workflow for sample analysis.

Conclusion

This application note details a robust and reliable RP-HPLC method for the quantification of this compound in human plasma. The method demonstrates good linearity, precision, accuracy, and recovery, making it suitable for supporting pharmacokinetic studies in a drug development setting. The provided protocols are comprehensive and can be readily implemented in a bioanalytical laboratory.

References

Application Notes and Protocols for In Vitro Skin Permeation Study of Diclofenac Isopropyl Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

In vitro skin permeation studies are a critical tool in the development and evaluation of topical and transdermal drug delivery systems. These studies provide essential data on the rate and extent of a drug's absorption through the skin, which is vital for assessing the bioavailability, efficacy, and safety of dermatological formulations. The Franz diffusion cell assay is a widely recognized and standardized in vitro method for these assessments, with the OECD 428 guideline providing a robust and internationally accepted framework.[1] This document outlines a detailed protocol for conducting an in vitro skin permeation study of Diclofenac (B195802) Isopropyl Ester, a lipophilic non-steroidal anti-inflammatory drug (NSAID), using Franz diffusion cells.

Principles of In Vitro Skin Permeation Testing

The in vitro skin permeation test mimics the passive diffusion of a substance across the skin barrier into the systemic circulation.[1] The study utilizes a Franz diffusion cell, which consists of a donor chamber, a receptor chamber, and a skin membrane separating the two.[1][2] The test substance is applied to the outer surface of the skin (stratum corneum) in the donor chamber, and the amount of substance that permeates through the skin into the receptor fluid in the chamber below is measured over time.[3] This allows for the determination of key permeation parameters such as steady-state flux (Jss), lag time (t_lag), and permeability coefficient (Kp).

For lipophilic compounds like Diclofenac Isopropyl Ester, careful selection of the receptor fluid is crucial to maintain "sink conditions," where the concentration of the drug in the receptor fluid is kept low (ideally less than 10% of the drug's solubility in the vehicle) to ensure that the rate of permeation is not limited by the solubility in the receptor medium.[4][5]

Experimental Protocol

This protocol is based on the OECD Guideline 428 for Skin Absorption: In Vitro Method.[1][3][6][7]

Materials and Equipment

-

Franz Diffusion Cells: Vertical glass Franz diffusion cells with a known diffusion area (e.g., 0.64 cm² to 1.77 cm²) and receptor volume.[8][9]

-

Skin Membrane: Excised human or porcine skin is recommended. Porcine skin is often used as it shares essential permeation characteristics with human skin.[2] The skin should be dermatomed to a uniform thickness (e.g., 500 µm).[8]

-

Receptor Fluid: A mixture of phosphate-buffered saline (PBS) and an organic solvent (e.g., ethanol, methanol) is suitable for lipophilic compounds to ensure sink conditions. A common choice is PBS:Ethanol (50:50 v/v). The fluid should be degassed before use to prevent bubble formation.[4]

-

Test Formulation: this compound in a suitable vehicle (e.g., gel, cream, solution).

-

Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method for the quantification of diclofenac.[10][11]

-

General Laboratory Equipment: Water bath with circulating pump, magnetic stirrers and stir bars, syringes, vials, parafilm, precision balance, pH meter, microscope for skin integrity check.

Experimental Workflow Diagram

Caption: Workflow for the in vitro skin permeation study of this compound.

Step-by-Step Procedure

-

Preparation of Skin Membranes:

-

If using frozen skin, thaw it at room temperature.

-

Carefully excise the subcutaneous fat and connective tissue.

-

Cut the skin into sections large enough to fit between the donor and receptor chambers of the Franz diffusion cells.

-

Verify the integrity of each skin sample before mounting, for instance, by measuring the transepidermal water loss (TEWL).[8]

-

-

Franz Diffusion Cell Assembly:

-

Thoroughly clean and dry all parts of the Franz diffusion cells.[12]

-

Fill the receptor chambers with the pre-warmed (32°C ± 1°C) and degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.[4]

-

Place a small magnetic stir bar in each receptor chamber.

-

Mount the prepared skin membrane onto the receptor chamber with the stratum corneum side facing upwards.[4]

-

Securely clamp the donor chamber over the skin membrane.[4]

-

Place the assembled cells in a circulating water bath set to maintain a skin surface temperature of 32°C ± 1°C.[2][4]

-

-

Dosing and Sampling:

-

Allow the system to equilibrate for at least 30 minutes.

-

Apply a precise amount of the this compound formulation (e.g., 5-10 mg/cm²) to the skin surface in the donor chamber.[3]

-